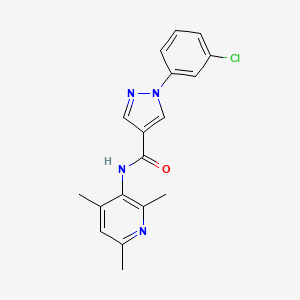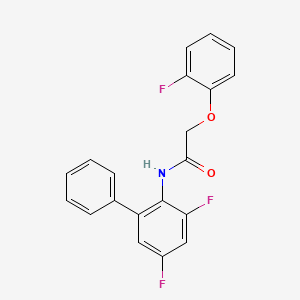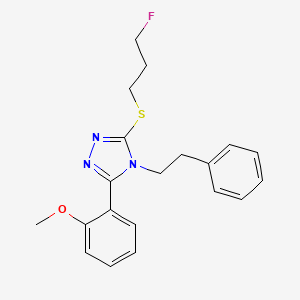![molecular formula C11H15N3O3S B7662940 N-[4-methyl-5-(5-methylfuran-2-yl)-1H-pyrazol-3-yl]ethanesulfonamide](/img/structure/B7662940.png)
N-[4-methyl-5-(5-methylfuran-2-yl)-1H-pyrazol-3-yl]ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-methyl-5-(5-methylfuran-2-yl)-1H-pyrazol-3-yl]ethanesulfonamide, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Applications De Recherche Scientifique
N-[4-methyl-5-(5-methylfuran-2-yl)-1H-pyrazol-3-yl]ethanesulfonamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have beneficial effects in animal models of fragile X syndrome, Alzheimer's disease, Parkinson's disease, anxiety, depression, and addiction. In addition, this compound has been used as a tool compound to study the role of mGluR5 in various physiological and pathological processes.
Mécanisme D'action
N-[4-methyl-5-(5-methylfuran-2-yl)-1H-pyrazol-3-yl]ethanesulfonamide acts as a selective antagonist of mGluR5, which belongs to the family of G protein-coupled receptors. These receptors are widely expressed in the central nervous system and are involved in the regulation of synaptic plasticity, learning, and memory. This compound binds to the allosteric site of mGluR5 and prevents its activation by the endogenous ligand glutamate. This leads to a decrease in the excitatory neurotransmission mediated by mGluR5 and a reduction in the downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and in vitro studies. It has been reported to reduce the levels of amyloid-beta and tau proteins in the brain of Alzheimer's disease models, to improve the cognitive deficits in Parkinson's disease models, to decrease the anxiety and depression-like behaviors in animal models, and to reduce the drug-seeking behavior in addiction models. In addition, this compound has been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-methyl-5-(5-methylfuran-2-yl)-1H-pyrazol-3-yl]ethanesulfonamide has several advantages as a tool compound for studying the role of mGluR5 in various physiological and pathological processes. It is highly selective for mGluR5 and does not interact with other receptors or ion channels. It has a long half-life and can be administered orally or intraperitoneally. However, this compound also has some limitations. It can cause off-target effects at high concentrations and can have species-specific differences in its pharmacokinetics and pharmacodynamics.
Orientations Futures
There are several future directions for the research on N-[4-methyl-5-(5-methylfuran-2-yl)-1H-pyrazol-3-yl]ethanesulfonamide. One direction is to investigate its potential therapeutic applications in other neurological and psychiatric disorders, such as schizophrenia, autism spectrum disorders, and traumatic brain injury. Another direction is to develop more selective and potent mGluR5 antagonists with improved pharmacokinetic and pharmacodynamic properties. In addition, the role of mGluR5 in various physiological and pathological processes, such as synaptic plasticity, neuroinflammation, and neurodegeneration, needs to be further elucidated using this compound as a tool compound.
Méthodes De Synthèse
N-[4-methyl-5-(5-methylfuran-2-yl)-1H-pyrazol-3-yl]ethanesulfonamide can be synthesized using a multi-step reaction sequence starting from 4-methyl-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylic acid. The carboxylic acid group is first converted to a sulfonyl chloride, which is then reacted with ethylenediamine to form the corresponding sulfonamide. The final step involves the introduction of an ethyl group to the nitrogen of the pyrazole ring using ethyl iodide and potassium carbonate as reagents.
Propriétés
IUPAC Name |
N-[4-methyl-5-(5-methylfuran-2-yl)-1H-pyrazol-3-yl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-4-18(15,16)14-11-8(3)10(12-13-11)9-6-5-7(2)17-9/h5-6H,4H2,1-3H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVIRJHRWZSBNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=NNC(=C1C)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1-ethylimidazol-2-yl)phenyl]-5-(methoxymethyl)furan-2-carboxamide](/img/structure/B7662862.png)

![2,3,6-trifluoro-N-[(4-hydroxythian-4-yl)methyl]benzamide](/img/structure/B7662869.png)

![N-[3-(1-ethylimidazol-2-yl)phenyl]-1-methylindole-3-carboxamide](/img/structure/B7662889.png)
![(3-Ethyl-3,9-diazabicyclo[4.2.1]nonan-9-yl)-(2-hydroxy-4-nitrophenyl)methanone](/img/structure/B7662897.png)
![N-[2-(4-propan-2-yl-1,2,4-triazol-3-yl)phenyl]ethanesulfonamide](/img/structure/B7662918.png)
![(2R)-1-[4-(5-methylthiophen-2-yl)butanoyl]piperidine-2-carboxylic acid](/img/structure/B7662922.png)
![(1,5-Dimethylpyrrol-2-yl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methanone](/img/structure/B7662928.png)
![methyl 5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoylamino]-2-methylbenzoate](/img/structure/B7662933.png)


![N-[2-fluoro-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]ethanesulfonamide](/img/structure/B7662962.png)
